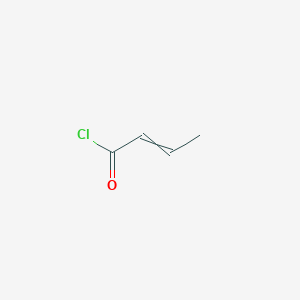

2-Butenoyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

10487-71-5 |

|---|---|

Molecular Formula |

C4H5ClO |

Molecular Weight |

104.53 g/mol |

IUPAC Name |

but-2-enoyl chloride |

InChI |

InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2-3H,1H3 |

InChI Key |

RJUIDDKTATZJFE-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)Cl |

Isomeric SMILES |

C/C=C/C(=O)Cl |

Canonical SMILES |

CC=CC(=O)Cl |

boiling_point |

124.5 °C |

Other CAS No. |

10487-71-5 625-35-4 |

physical_description |

Pale yellow liquid with an acrid odor; [Alfa Aesar MSDS] |

Pictograms |

Flammable; Corrosive; Irritant |

Synonyms |

Crotonic Acid Chloride; 2-Butenoyl Chloride; β-Methylacryloyl Chloride |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butenoyl Chloride and Its Derivatives

Classic Synthetic Approaches

Conversion from Crotonic Acid via Chlorinating Agents

The most common and traditional method for synthesizing 2-butenoyl chloride, also known as crotonyl chloride, is through the reaction of crotonic acid with a variety of chlorinating agents. This process is a fundamental transformation in organic chemistry, converting a carboxylic acid into a more reactive acyl chloride.

Commonly employed chlorinating agents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction typically involves heating the crotonic acid with the chlorinating agent, often under reflux conditions to ensure the completion of the reaction.

Reaction with Thionyl Chloride: When thionyl chloride is used, the byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases and can be easily removed from the reaction mixture, driving the equilibrium towards the product side.

CH₃CH=CHCOOH + SOCl₂ → CH₃CH=CHCOCl + SO₂ + HCl

Reaction with Oxalyl Chloride: Oxalyl chloride is another effective reagent for this transformation. It often provides cleaner reactions and is used when milder conditions are required. The byproducts of this reaction are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl).

CH₃CH=CHCOOH + (COCl)₂ → CH₃CH=CHCOCl + CO₂ + CO + HCl

The choice between these chlorinating agents can depend on the scale of the reaction, the desired purity of the product, and the sensitivity of other functional groups present in the molecule.

Alkylation Pathways for Butenoyl Chloride Synthesis

Alkylation reactions provide an alternative route to this compound. One such method involves the alkylation of acetylene (B1199291) with a suitable acylating agent in the presence of a catalyst. This approach builds the carbon skeleton and introduces the acyl chloride functionality in a concerted manner.

Another strategy that falls under this category is the alkylation of enolates. Enolates, formed by the deprotonation of a ketone or ester at the α-carbon, are powerful nucleophiles. While not a direct synthesis of this compound itself, the alkylation of enolates is a key step in the synthesis of more complex molecules containing the butenoyl moiety. For example, the malonic ester synthesis or the acetoacetic ester synthesis can be adapted to introduce an allyl group, which can then be further manipulated to form the desired butenoyl structure. libretexts.org

A related process involves the tandem Friedel–Crafts acylation and alkylation of arenes with 2-alkenoyl chlorides, catalyzed by Lewis acids like aluminum chloride. researchgate.netresearchgate.net This reaction, while starting with a 2-alkenoyl chloride, demonstrates the alkylation potential of the butenoyl system. researchgate.netresearchgate.net

Direct Chlorination and Dehydration Routes

A less common but viable method for the synthesis of this compound involves the direct chlorination of butyric acid, followed by a dehydration step. This two-step process first introduces a chlorine atom onto the butyryl chain and then eliminates a molecule of water to create the carbon-carbon double bond.

The initial chlorination can be achieved using various chlorinating agents, and the subsequent dehydration is typically acid-catalyzed. This route provides an alternative pathway starting from a saturated carboxylic acid.

Advanced Preparative Strategies for Functionalized this compound Derivatives

Synthesis of 4-(Dimethylamino)-2-butenoyl Chloride Derivatives

The synthesis of 4-(dimethylamino)-2-butenoyl chloride, often in its hydrochloride salt form, is of significant interest due to its application as a key intermediate in the synthesis of various pharmacologically active compounds. google.comgoogle.comgoogleapis.com

The preparation of (E)-4-(Dimethylamino)-2-butenoyl chloride hydrochloride typically involves a multi-step sequence starting from but-2-enoic acid (crotonic acid). google.comgoogle.comgoogleapis.com A representative synthetic route is as follows:

Silylation of Crotonic Acid: But-2-enoic acid is reacted with chlorotrimethylsilane (B32843) to form trimethylsilyl (B98337) crotonate. google.comgoogle.comgoogleapis.com This step protects the carboxylic acid functionality.

Bromination: The trimethylsilyl crotonate is then brominated, typically using a brominating agent like N-bromosuccinimide (NBS), to yield trimethylsilyl-4-bromocrotonate. google.comgoogle.comgoogleapis.com

Amination: The bromo-derivative is subsequently reacted with dimethylamine (B145610) to introduce the dimethylamino group, forming 4-dimethylaminocrotonic acid. google.comgoogle.comgoogleapis.com

Chlorination: Finally, the 4-dimethylaminocrotonic acid, usually as its hydrochloride salt, is treated with a chlorinating agent such as oxalyl chloride or thionyl chloride to produce (E)-4-(Dimethylamino)-2-butenoyl chloride hydrochloride. google.comgoogle.comgoogleapis.comnewdrugapprovals.org

A variation of this process involves the hydrolysis of the intermediate 4-S₁,S₂-aminocrotonate in the presence of a base, followed by the addition of HCl and subsequent chlorination. google.comgoogle.comgoogleapis.com

Another described method involves the direct chlorination of the corresponding butenoic acid using thionyl chloride or oxalyl chloride. smolecule.com It can also be produced through the reaction of dimethylamine with a suitable acylating agent, followed by chlorination. smolecule.comsmolecule.com

The reaction conditions for the final chlorination step are crucial. For instance, a solution of 4-N,N-dimethylaminocrotonic acid hydrochloride in a solvent like tetrahydrofuran (B95107) (THF) with a catalytic amount of dimethylformamide (DMF) can be cooled, followed by the dropwise addition of oxalyl chloride. google.com

| Starting Material | Reagents | Intermediate(s) | Final Product |

| But-2-enoic acid | 1. Chlorotrimethylsilane 2. N-Bromosuccinimide 3. Dimethylamine 4. Chlorinating agent (e.g., oxalyl chloride) | Trimethylsilyl crotonate, Trimethylsilyl-4-bromocrotonate, 4-Dimethylaminocrotonic acid | (E)-4-(Dimethylamino)-2-butenoyl chloride google.comgoogle.comgoogleapis.com |

| 4-Dimethylaminocrotonic acid hydrochloride | Oxalyl chloride, Dimethylformamide (catalyst) | - | (E)-4-(Dimethylamino)-2-butenoyl chloride hydrochloride newdrugapprovals.org |

Introduction of Amine Functionalities via Nucleophilic Substitution

The introduction of amine functionalities to the this compound backbone is principally achieved through a nucleophilic acyl substitution reaction. guidechem.comsmolecule.comcymitquimica.com In this process, the highly reactive acyl chloride group of this compound serves as an electrophile. smolecule.com Amines, acting as nucleophiles, attack the electrophilic carbonyl carbon. smolecule.comchemguide.co.uk This reaction is versatile, accommodating ammonia, as well as primary and secondary amines, to yield primary, secondary, and tertiary amides, respectively. libretexts.org

The general mechanism involves the nucleophilic attack by the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. chemguide.co.uklibretexts.org This is followed by the elimination of the chloride ion, which is a good leaving group, and deprotonation of the nitrogen atom, often by another molecule of the amine acting as a base, to form the stable amide product and an ammonium (B1175870) chloride salt. chemguide.co.uklibretexts.org The reaction is typically rapid and can be violent if concentrated reagents are used without cooling. chemguide.co.ukchemguide.co.uk To neutralize the hydrogen chloride byproduct, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is often added to the reaction mixture. libretexts.orgcore.ac.uk

Research has demonstrated the synthesis of a variety of N-substituted crotonamides using this methodology. For instance, a series of crotonamides were synthesized by treating this compound with various primary and secondary amines in the presence of triethylamine at temperatures ranging from 0 °C to room temperature. core.ac.uk In cases where the amine nucleophile is supplied as a hydrochloride salt, a stronger, non-nucleophilic base like 1,8-bis(dimethylamino)naphthalene (B140697) (Proton Sponge®) can be employed to liberate the free amine in situ. core.ac.uk

Specific examples from the literature highlight the breadth of this synthetic approach. The reaction of this compound with 2-aminoethanol in chloroform (B151607) at 0 °C yields N-(2-hydroxyethyl)crotonamide, with the precipitated amine hydrochloride being removed by filtration. rsc.org Similarly, reacting this compound with benzylamine (B48309) in the presence of a base is a typical method to produce N-benzyl-2-butenamide. ontosight.ai The reaction conditions can be tuned for specific substrates, such as the synthesis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)crotonamide, which was achieved in benzene (B151609) at 25-38 °C with sodium carbonate as the base. prepchem.com

The following table summarizes representative examples of nucleophilic substitution reactions on this compound to introduce amine functionalities.

Purification and Isolation Techniques for Research Applications

The purification of this compound is critical for its use in research, as impurities can lead to unwanted side reactions and affect product yields. derpharmachemica.com Given its high reactivity, particularly towards water, specific handling procedures are necessary. guidechem.comcymitquimica.comchemicalbook.com The compound should be stored under an inert atmosphere, such as nitrogen, to prevent degradation from moisture. guidechem.comcymitquimica.com

The primary method for purifying this compound is fractional distillation. chemicalbook.com This technique separates compounds based on differences in their boiling points. For (E)-2-butenoyl chloride, which has a boiling point of 120-123 °C, distillation is effective for separating it from less volatile or more volatile impurities. chemicalbook.com It is recommended to take the middle fraction from the distillation and redistill it to achieve higher purity. chemicalbook.com

A common impurity in acyl chlorides is the corresponding carboxylic acid (in this case, crotonic acid), which can form via hydrolysis. smolecule.com The presence of hydroxyl (-OH) groups from the carboxylic acid can be detected using infrared (IR) spectroscopy. chemicalbook.com If OH bands are present in the IR spectrum, a chemical purification step is required prior to distillation. chemicalbook.com This involves treating the crude this compound with an excess of a chlorinating agent like oxalyl chloride or thionyl chloride. smolecule.comchemicalbook.com The mixture is typically refluxed for several hours, which converts the residual carboxylic acid into the desired acyl chloride. chemicalbook.com Following this chemical treatment, the excess chlorinating agent is distilled off, and the this compound is then purified by fractional distillation as previously described. core.ac.ukchemicalbook.com

To prevent polymerization of the α,β-unsaturated system during storage, a stabilizer such as hydroquinone (B1673460) may be added to the purified distillate. chemicalbook.com

The following table summarizes the key techniques used for the purification and isolation of this compound.

Reactivity Profiles and Mechanistic Investigations of 2 Butenoyl Chloride

Nucleophilic Acyl Substitution Reactions

2-Butenoyl chloride, as a typical acyl chloride, readily undergoes nucleophilic acyl substitution reactions. The high reactivity of the acyl chloride functional group is attributed to the good leaving group ability of the chloride ion and the electrophilic nature of the carbonyl carbon. libretexts.org This reactivity allows for the conversion of this compound into a variety of other carboxylic acid derivatives. liu.eduunizin.org The general mechanism involves the initial attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion and the reformation of the carbon-oxygen double bond. libretexts.orgunizin.org

The reaction of this compound with various nucleophiles such as alcohols, amines, and thiols leads to the formation of corresponding esters, amides, and thioesters. smolecule.com These reactions are fundamental in organic synthesis for the creation of more complex molecules. smolecule.com

Esterification: Alcohols react with this compound to form esters. The reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol acts as the nucleophile. smolecule.com For instance, the reaction with an alcohol (ROH) yields a 2-butenoate ester.

Amide Formation: Amines, being strong nucleophiles, readily react with this compound to produce amides. smolecule.comsavemyexams.com This reaction is a common method for creating amide bonds. For example, primary and secondary amines react to form N-substituted 2-butenamides. savemyexams.comchemguide.co.uk

Thioester Synthesis: Thiols can also serve as nucleophiles, attacking the carbonyl carbon of this compound to form thioesters. smolecule.com Thioesters are known to be more reactive than their corresponding esters. libretexts.org

The relative reactivity of these nucleophiles generally follows the order of amines > alcohols > thiols, which is influenced by their basicity and nucleophilicity.

Table 1: Nucleophilic Acyl Substitution Products of this compound

| Nucleophile | Product Class | Specific Example |

|---|---|---|

| Alcohol (R-OH) | Ester | Methyl 2-butenoate |

| Amine (R-NH2) | Amide | N-Ethyl-2-butenamide |

| Thiol (R-SH) | Thioester | S-Ethyl 2-butenethioate |

The reaction of this compound with nitrogenous bases and amines is a key process for synthesizing various nitrogen-containing compounds. smolecule.comchemguide.co.uk Amines, acting as nucleophiles, attack the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This addition is followed by the elimination of a chloride ion, resulting in the formation of an amide. savemyexams.comchemguide.co.uk

A common example is the reaction with a primary amine, such as ethylamine, which yields an N-substituted amide, specifically N-ethyl-2-butenamide. chemguide.co.uk The reaction mechanism is a classic nucleophilic addition-elimination. chemguide.co.uk Due to the basic nature of amines, they can also react with the hydrogen chloride byproduct that is formed during the reaction, leading to the formation of an ammonium (B1175870) salt. chemguide.co.uk For this reason, the reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl produced.

The reactivity of amines with this compound is high, and these reactions are generally fast. savemyexams.com This reactivity is harnessed in various synthetic applications, including the preparation of precursors for more complex molecules like 3-cyano quinolines. google.comgoogle.com

Hydrolytic Stability and Decomposition Pathways of this compound

This compound is susceptible to hydrolysis, a reaction with water that leads to its decomposition. smolecule.com In the presence of water, the acyl chloride is hydrolyzed to form crotonic acid and hydrochloric acid. smolecule.com This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile. The hydrolytic instability is a characteristic feature of most acyl chlorides. smolecule.com

The decomposition of this compound is not limited to simple hydrolysis. Under certain conditions, such as elevated temperatures, other decomposition pathways may become significant. While specific high-temperature decomposition studies on this compound are not extensively detailed in the provided context, related compounds can undergo complex thermal decompositions. For instance, studies on other unsaturated carbonyl compounds have shown that pyrolysis can lead to various fragmentation and rearrangement products. researchgate.net

Advanced Mechanistic Studies

Advanced mechanistic studies of this compound and its derivatives have provided profound insights into how these molecules behave in complex reaction environments. Research has moved beyond simple reaction observations to dissect the intricate pathways and controlling factors that dictate product formation. These investigations are crucial for designing synthetic routes that are not only efficient but also highly selective.

The reaction mechanisms of molecules containing the crotonyl group, such as this compound, can be multifaceted, often involving several competing pathways and transient intermediates. A notable example is found in the enzymatic reactions of crotonyl-CoA carboxylases/reductases (CCRs), which are among the most efficient CO₂-fixing enzymes known. acs.orgresearchgate.net The catalytic cycle involves the transfer of a hydride from NADPH to the β-carbon of crotonyl-CoA, which generates a highly reactive enolate intermediate. rsc.orgresearchgate.net

Computational and experimental studies have revealed that this process can proceed via two distinct pathways acs.orgrsc.org:

Direct Mechanism: The enolate intermediate directly attacks a CO₂ molecule, leading to the final carboxylated product, (2S)-ethylmalonyl-CoA. rsc.org

C2 Mechanism: A thermodynamically stable covalent adduct is formed between the substrate (crotonyl-CoA) and the NADPH cofactor. acs.orguni-marburg.de This adduct effectively "stores" the reactive enolate, preventing side reactions, and can subsequently react with CO₂ with kinetics similar to the direct pathway. acs.org This dual-pathway system showcases a sophisticated natural strategy for managing highly reactive intermediates to ensure high fidelity and efficiency in CO₂ fixation. acs.orgrsc.org

In non-enzymatic systems, radical-mediated reactions offer another layer of complexity. For instance, P450 monooxygenases can catalyze the coupling of indole (B1671886) moieties through radical mechanisms. nih.gov The process is believed to start with a one-electron oxidation of an indole NH group, generating a nitrogen radical that then migrates to a carbon position (e.g., C3). nih.gov The subsequent coupling can occur through various pathways, including the combination of two carbon radicals or the addition of one radical to another indole ring, leading to the formation of complex dimeric alkaloids. nih.govmdpi.com Such radical cascade processes highlight how a single starting material can be guided down different complex pathways to yield structurally diverse products.

The presence of multiple reactive sites in this compound—the acyl chloride, the C=C double bond, and the allylic protons—makes selectivity a critical aspect of its chemistry. Understanding and controlling chemo-, regio-, and stereoselectivity is paramount for its synthetic applications.

Chemoselectivity refers to the preferential reaction of one functional group over another. The hydrogenation of crotonaldehyde, the aldehyde analogue of this compound, provides a classic example. Thermodynamics favors the hydrogenation of the C=C bond to produce butanal, while the hydrogenation of the C=O bond to form crotyl alcohol is less favored. conicet.gov.ar However, the reaction's outcome can be steered by the choice of catalyst. Conventional catalysts like palladium or platinum favor C=C hydrogenation. conicet.gov.armdpi.comosti.gov In contrast, modifying catalysts, such as with iridium-rhenium oxide (Ir-ReOₓ) or on specific supports like ceria (CeO₂), can dramatically shift the selectivity toward the desired unsaturated alcohol, crotyl alcohol, by promoting the adsorption and activation of the carbonyl group. conicet.gov.aracs.org

Table 1: Influence of Catalytic Systems on the Chemoselective Hydrogenation of Crotonaldehyde

| Catalyst System | Primary Product | Selectivity to Crotyl Alcohol (%) | Reference(s) |

|---|---|---|---|

| Pd/Cu SAA | Butanal / Butanol | Minimal | mdpi.com |

| Pt/SBA-15 | Butyraldehyde | 14 - 34% | osti.gov |

| Au/CeO₂ | Crotyl Alcohol / Butanal | 20 - 32% | conicet.gov.ar |

| Ir-MoOₓ/SiO₂ | Crotyl Alcohol | ~90% | acs.org |

| Ir-ReOₓ/SiO₂ | Crotyl Alcohol | >90% | rsc.org |

Regioselectivity , the control over which position on a molecule reacts, is also crucial. In enzymatic systems, the precise positioning of substrates within an active site dictates the reaction's regiochemistry. For instance, different cytochrome P450 enzymes can catalyze the cyclization of a common precursor, geissoschizine, to form structurally distinct alkaloid classes by controlling the bond formation between different atoms. rsc.orgrsc.org Studies have shown that a single amino acid residue within the enzyme's active site can switch the regioselectivity of the cyclization. rsc.orgrsc.org Similarly, in the ene reaction, the steric accessibility of allylic hydrogens determines the site of the reaction, with primary hydrogens generally being more reactive than secondary or tertiary ones in thermal reactions. wikipedia.org

Stereoselectivity involves controlling the three-dimensional arrangement of the product. Diels-Alder reactions using chiral derivatives of this compound are a powerful tool for asymmetric synthesis. For example, chiral oxazolidinone auxiliaries attached to the crotonate structure can direct the cycloaddition with dienes like cyclopentadiene (B3395910) to produce specific diastereomers with high selectivity, especially when promoted by a Lewis acid such as diethylaluminum chloride. researchgate.netscielo.br Another powerful example is the photocycloaddition of conjugated dienes. The use of nanocrystal photocatalysts can drive [2+2] cycloadditions over competing [4+2] pathways (an example of chemoselectivity) while also yielding specific syn-trans cyclobutane (B1203170) products with high stereoselectivity. researchgate.netnih.gov This control is attributed to the unique excited-state properties of the nanocrystals and the reversible tethering of the product to the nanocrystal surface. researchgate.netnih.gov

Table 2: Examples of Selectivity in Reactions Involving Crotonyl and Related Moieties

| Reaction Type | Substrates | Catalyst/Conditions | Selectivity Type | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Reductive Carboxylation | Crotonyl-CoA, CO₂ | Crotonyl-CoA Carboxylase/Reductase | Mechanistic Pathway | Forms covalent NADPH adduct to control reactivity | acs.orguni-marburg.de |

| Hydrogenation | Crotonaldehyde, H₂ | Ir-ReOₓ/SiO₂ | Chemoselectivity | >90% selectivity for Crotyl Alcohol (C=O reduction) | acs.orgrsc.org |

| Indole Dimerization | Tryptamine, Aurantioclavine | P450 Monooxygenase CnsC | Regio- and Stereoselectivity | Controls C3-C3' coupling and subsequent aminal formation | nih.gov |

| Diels-Alder | Chiral Crotonate Imide, Cyclopentadiene | Diethylaluminum Chloride | Stereoselectivity | High diastereoselectivity for specific cycloadduct | researchgate.net |

| [2+2] Photocycloaddition | Aryl Conjugated Dienes | CdSe Nanocrystals | Chemo- & Stereoselectivity | Favors [2+2] over [4+2] pathway; high yield of syn-trans product | researchgate.netnih.gov |

Catalytic Transformations Employing 2 Butenoyl Chloride

Lewis Acid Catalysis in Acylation and Alkylation Reactions

Lewis acids play a pivotal role in activating 2-butenoyl chloride for electrophilic aromatic substitution reactions. These catalysts enhance the electrophilicity of the acyl chloride, facilitating reactions with aromatic substrates.

The Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. beilstein-journals.orgnih.gov In this reaction, a Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen or the chlorine atom of this compound, leading to the formation of a highly reactive acylium ion or a polarized complex. nih.govrsc.org This electrophile is then attacked by the electron-rich arene, such as benzene (B151609), to form a ketone. The resulting product is a monoacylated arene, as the newly introduced acyl group is deactivating, which prevents further substitution. beilstein-journals.orgmdpi.com

The general mechanism for the Friedel-Crafts acylation involving this compound and an arene is as follows:

Formation of the electrophile: The Lewis acid (e.g., AlCl₃) activates the this compound.

Electrophilic attack: The aromatic ring acts as a nucleophile and attacks the electrophilic acylium ion.

Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the ring and yielding the final acylated product.

A notable and synthetically useful transformation involving this compound is the tandem Friedel-Crafts acylation and alkylation reaction. princeton.edu When 2-alkenoyl chlorides, including this compound, are reacted with arenes like benzene in the presence of a Lewis acid such as anhydrous aluminum chloride, a cascade reaction can occur. princeton.edu This process affords dihydrochalcones and, in some cases, 1-indanone (B140024) derivatives. princeton.edu

The reaction pathway is influenced by the reaction conditions, particularly the temperature. At room temperature, the reaction tends to favor the formation of dihydrochalcone (B1670589) derivatives. princeton.edu However, under reflux conditions, aliphatic 2-alkenoyl chlorides often yield 1-indanones as the major product. princeton.edu This tandem sequence involves an initial Friedel-Crafts acylation, followed by an intramolecular Friedel-Crafts alkylation. The intramolecular step is a cyclization that leads to the formation of the 1-indanone ring system. princeton.edu

| 2-Alkenoyl Chloride | Condition | Major Product |

|---|---|---|

| 2-Alkenoyl Chlorides (general) | Room Temperature | Dihydrochalcone derivatives |

| Aliphatic 2-Alkenoyl Chlorides (general) | Reflux | 1-Indanone derivatives |

Asymmetric Catalysis and Chiral Auxiliary Strategies

The development of asymmetric catalytic methods has allowed for the synthesis of chiral molecules with high enantiomeric purity. This compound and its derivatives are valuable substrates in these transformations, particularly in cycloaddition reactions and other enantioselective processes.

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. When applied in an asymmetric fashion, it can generate multiple stereocenters with high control. Chiral auxiliaries, which are chiral molecules temporarily attached to a substrate, can effectively control the stereochemical outcome of a reaction. mdpi.comrsc.org

Derivatives of this compound, specifically chiral α,β-unsaturated carboximides, have been successfully employed as dienophiles in asymmetric Diels-Alder reactions. wikipedia.org For instance, crystalline crotonate imides can be synthesized from the reaction of lithiated 2-oxazolidones with (E)-2-butenoyl chloride. wikipedia.org These chiral dienophiles undergo Lewis acid-promoted Diels-Alder cycloadditions with dienes like cyclopentadiene (B3395910). The use of a Lewis acid such as diethylaluminum chloride is crucial for achieving high diastereoselectivity in these reactions. wikipedia.org The chiral auxiliary directs the approach of the diene to one face of the dienophile, leading to the preferential formation of one enantiomer of the cycloadduct. After the reaction, the chiral auxiliary can be removed and potentially recycled. rsc.org

| Chiral Dienophile Derivative | Diene | Lewis Acid | Key Outcome |

|---|---|---|---|

| Crotonate Imide | Cyclopentadiene | Diethylaluminum chloride | High diastereoselectivity |

Beyond Diels-Alder reactions, derivatives of this compound are key precursors for various enantioselective transformations. The α,β-unsaturated carbonyl moiety is an excellent Michael acceptor, making it suitable for conjugate addition reactions. By employing chiral catalysts, these additions can be rendered enantioselective.

Chiral Lewis acids can activate α,β-unsaturated systems towards nucleophilic attack, while controlling the stereochemistry of the product. nih.gov Similarly, organocatalysis has emerged as a powerful strategy for asymmetric Michael additions. princeton.edu Chiral amines, for example, can react with α,β-unsaturated aldehydes (which can be derived from this compound) to form chiral iminium ions. These intermediates then undergo enantioselective conjugate addition with nucleophiles.

While direct enantioselective catalysis on this compound itself is challenging due to its high reactivity, it is readily converted into derivatives like α,β-unsaturated esters, amides, or imides. These derivatives are then excellent substrates for a wide array of enantioselective transformations, including:

Asymmetric Michael Additions: The conjugate addition of nucleophiles to these activated alkenes can be catalyzed by chiral organocatalysts or chiral metal complexes to produce γ-functionalized carbonyl compounds with high enantiomeric excess.

Asymmetric Conjugate Additions of Organometallic Reagents: Reagents like dialkylzinc can be added to α,β-unsaturated acylimidazoles (derived from this compound) in the presence of a chiral ligand, leading to the formation of chiral zinc enolates with high enantiopurity. beilstein-journals.org

These strategies highlight the indirect but crucial role of this compound in modern asymmetric synthesis, providing access to a wide range of enantiomerically enriched molecules.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Synthetic Intermediate

2-Butenoyl chloride, also known as crotonyl chloride, is a highly reactive acyl chloride that serves as a versatile intermediate in a multitude of organic synthesis applications. cymitquimica.comguidechem.com Its bifunctional nature, possessing both a reactive acyl chloride group and a double bond, allows for a wide range of chemical transformations, making it a valuable building block for complex molecules. guidechem.com It is frequently employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals. guidechem.comfishersci.fi

This compound is a crucial precursor in the synthesis of various active pharmaceutical ingredients and agrochemicals. guidechem.comfishersci.filookchem.com Its ability to introduce the crotonyl group into molecules is exploited to build the carbon skeleton of these target compounds. guidechem.com

A notable application in the pharmaceutical industry is in the production of Crotamiton, a scabicide and antipruritic agent. The synthesis involves the reaction of crotonyl chloride with N-ethyl-o-toluidine. wikipedia.org In the field of agrochemicals, this compound is utilized in the synthesis of the sex pheromone of the sweet-potato weevil, (Z)-3-dodecen-1-yl (E)-2-butenoate. This synthesis involves reacting (Z)-3-dodecen-1-ol with crotonyl chloride to yield the final pheromone product, which is used in pest management to attract and trap the male weevils. nih.gov

| Product | Field | Synthetic Role of this compound |

|---|---|---|

| Crotamiton | Pharmaceuticals | Reacts with N-ethyl-o-toluidine to form the final product. wikipedia.org |

| (Z)-3-dodecen-1-yl (E)-2-butenoate | Agrochemicals | Acts as an acylating agent for (Z)-3-dodecen-1-ol to produce the pheromone. nih.gov |

| Various Pesticides | Agrochemicals | Serves as a key raw material for the synthesis of different pesticides. lookchem.com |

The reactivity of this compound makes it an important starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. smolecule.commdpi.com These compounds, which contain atoms of at least two different elements in their rings, are scaffolds for many drugs and other biologically active molecules. mdpi.com

Research has demonstrated the use of this compound in multicomponent assembly processes to construct complex heterocyclic systems. For instance, it has been used in the synthesis of novel pentacyclic and tetracyclic compounds related to Yohimbine and Corynanthe alkaloids. nih.gov In these syntheses, this compound reacts with dihydro-β-carbolines and a silyl (B83357) enol ether in a Mannich-type reaction, which is followed by an intramolecular cycloaddition to form the core heterocyclic structure. nih.gov Furthermore, it is employed in aza-annulation reactions with enaminones, which provides a method for the stereochemically controlled synthesis of nitrogen-containing heterocycles like tashiromine. acs.org Another study shows its use in reacting with cinnamoylacetonitrile to produce 2-cinnamoyl-3-oxohex-4-enenitrile, an intermediate for other heterocyclic systems. ekb.eg

| Heterocyclic Compound Class/Scaffold | Synthetic Strategy | Significance |

|---|---|---|

| Yohimbine and Corynanthe Alkaloid Analogs | Multicomponent assembly process followed by 1,3-dipolar cycloaddition. nih.gov | Access to a diverse library of novel pentacyclic and tetracyclic compounds. nih.gov |

| Nitrogen Heterocycles (e.g., Tashiromine) | Aza-annulation of enaminones. acs.org | Stereochemically controlled synthesis of complex alkaloids. acs.org |

| Phenanthridin-6(5H)-ones | Coupling with N-alkylaminochalcones followed by a cascade reaction. rsc.org | Metal-free synthesis of nitrogen-containing aromatic heterocycles. rsc.org |

| 2-cinnamoyl-3-oxohex-4-enenitrile | Reaction with cinnamoylacetonitrile. ekb.eg | Intermediate for the synthesis of other functional heterocycles. ekb.eg |

A primary application of this compound is in the synthesis of α,β-unsaturated esters. fishersci.filookchem.comchemicalbook.com This class of compounds is valuable in organic synthesis and can be found in various natural products and biologically active molecules. The reaction typically involves the esterification of an alcohol with this compound, often in the presence of a base to neutralize the hydrogen chloride byproduct. guidechem.com

A specific example of this application is the synthesis of the sex pheromone of the sweet-potato weevil, (Z)-3-dodecen-1-yl (E)-2-butenoate, as mentioned previously. In this synthesis, the alcohol (Z)-3-dodecen-1-ol is acylated with this compound to form the target α,β-unsaturated ester. nih.gov This reaction highlights the utility of this compound in constructing specific ester functionalities.

| Reactant Alcohol | Resulting α,β-Unsaturated Ester | Application/Significance |

|---|---|---|

| (Z)-3-dodecen-1-ol | (Z)-3-dodecen-1-yl (E)-2-butenoate | Sex pheromone for pest management. nih.gov |

| Various Alcohols | Corresponding Crotonate Esters | General synthetic intermediates. guidechem.com |

Polymer Science and Material Engineering

In addition to its role in small molecule synthesis, this compound is also a valuable monomer and modifying agent in polymer science and material engineering. cymitquimica.com Its dual reactivity allows for its incorporation into polymer chains and the functionalization of existing polymers.

This compound can be used as a precursor for the production of polymers. cymitquimica.comchloromethyl-pivalate.com Its derivatives, such as alkyl crotonates, can undergo polymerization to form polycrotonates. Research has shown that various alkyl crotonates can be successfully polymerized using group-transfer polymerization (GTP) catalyzed by organic acids. acs.org This method allows for the synthesis of polycrotonates with controlled molecular weights and narrow molecular weight distributions. The steric hindrance of the alkyl ester groups can influence the yield of the resulting polymers. acs.org

| Monomer (derived from this compound) | Polymerization Method | Resulting Polymer |

|---|---|---|

| Ethyl crotonate | Group-Transfer Polymerization (GTP) | Poly(ethyl crotonate) acs.org |

| n-Propyl crotonate | Group-Transfer Polymerization (GTP) | Poly(n-propyl crotonate) acs.org |

| n-Butyl crotonate | Group-Transfer Polymerization (GTP) | Poly(n-butyl crotonate) acs.org |

This compound can be utilized for the chemical modification of natural polymers, such as cellulose (B213188). The acylation of cellulose, where the hydroxyl groups of the cellulose backbone are reacted with an acylating agent, is a common method to alter its properties. rsc.org Using acyl chlorides like this compound allows for the introduction of new functional groups onto the cellulose polymer.

The acylation of cellulose with acid chlorides can be carried out homogeneously in ionic liquids under mild conditions. rsc.org This process leads to the formation of cellulose esters. For example, the reaction of cellulose with lauroyl chloride in an ionic liquid yields cellulose laurates. rsc.org Similarly, this compound can be used to introduce the butenoyl group onto the cellulose backbone, resulting in a modified polymer with altered solubility, thermal stability, and reactivity, opening up possibilities for new bio-based materials. smolecule.com

| Polymer | Modification Reaction | Modifying Agent | Resulting Product | Potential Property Change |

|---|---|---|---|---|

| Cellulose | Acylation | This compound | Cellulose Butenoate | Altered solubility, thermal properties, and reactivity. rsc.orgsmolecule.com |

Development of Sustainable Chemical Processes

The pursuit of green chemistry has led to the exploration of novel and environmentally benign chemical processes. This compound and its derivatives have emerged as valuable tools in this endeavor, particularly in the areas of greener separation techniques and the formulation of deep eutectic solvents.

Role in Greener Separation Techniques

Traditional industrial separation processes often involve the use of volatile organic compounds and require significant energy input. Derivatives of this compound are being investigated for their potential in creating more sustainable separation methods. Research has shown that certain derivatives can be employed to develop greener separation processes, aligning with the principles of green chemistry.

Application in Deep Eutectic Solvents

Deep eutectic solvents (DESs) are a class of solvents that are often biodegradable, have low vapor pressure, and are simple to prepare. wikipedia.orgresearchgate.net They are formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), resulting in a eutectic mixture with a melting point significantly lower than its individual components. wikipedia.orgresearchgate.net Choline chloride-based deep eutectic solvents, for instance, have been explored for their application in the extractive desulfurization of liquid fuels. smolecule.com While direct applications of this compound in DESs are not extensively documented, its derivatives have potential use in the synthesis of components for these green solvents. The versatility of DESs extends to their use as electrolytes in supercapacitors and in the extraction of various compounds from plant materials. researchgate.net

Specialized Synthetic Targets

The reactivity of this compound makes it an important building block in the synthesis of a variety of complex organic molecules with significant biological and material science applications.

Synthesis of N-Phenyl-2-Butenamide Derivatives

N-Phenyl-2-butenamide derivatives are a class of compounds with potential applications in pharmaceuticals and materials science. The synthesis of these derivatives often involves the reaction of this compound with an appropriately substituted aniline. For example, N-benzyl-2-butenamide can be synthesized by reacting this compound with benzylamine (B48309). ontosight.ai A patented method describes the synthesis of trans N-ethyl-N-(2'-alkyl phenyl)-2-butenamide by reacting trans-2-butenoic acid with thionyl chloride to form this compound, which is then reacted with N-ethyl-2-alkylaniline. nus.edu.sg

Integration into Complex Molecular Architectures (e.g., Kinase Inhibitors)

Kinases are crucial enzymes that regulate a multitude of cellular processes, and their inhibitors are important therapeutic agents, particularly in oncology. acs.org this compound and its derivatives play a role in the synthesis of certain kinase inhibitors. For instance, (E)-4-(Dimethylamino)-2-butenoyl chloride is a key intermediate in the preparation of 3-cyanoquinoline derivatives that act as protein tyrosine kinase inhibitors. google.com The synthesis of the kinase inhibitor dacomitinib (B1663576) involves an amide coupling step with 4-(dimethylamino)-2-butenoyl chloride. acs.org Furthermore, derivatives of this compound have been utilized in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. frontiersin.org

Semisynthetic Derivatives of Natural Products (e.g., Massarilactones)

Natural products often provide a scaffold for the development of new therapeutic agents. Chemical modification of these natural products can lead to derivatives with enhanced or novel biological activities. This compound (crotonyl chloride) has been used in the semisynthesis of derivatives of Massarilactone D, a polyketide produced by endophytic fungi. beilstein-journals.orgresearchgate.netnih.gov In one study, the reaction of Massarilactone D with crotonyl chloride yielded two new derivatives. beilstein-journals.orgresearchgate.net This highlights the utility of this compound in diversifying the chemical space of natural products to explore new biological functions. beilstein-journals.orgresearchgate.netnih.gov

Spectroscopic Characterization and Computational Chemistry Studies of 2 Butenoyl Chloride

Structural Elucidation via Electron Diffraction

Gas-phase electron diffraction has been a pivotal technique in determining the precise three-dimensional arrangement of atoms in 2-butenoyl chloride, providing valuable data on its conformational isomers and geometric parameters.

Gas-Phase Conformational Analysis of this compound

Gas-phase electron diffraction studies of trans-2-butenoyl chloride at 343 K have revealed the presence of a mixture of two conformers. researchgate.net These conformers are characterized by the relative orientation of the carbon-carbon double bond and the carbon-oxygen double bond, which can be either anti or syn to each other. researchgate.net The investigation determined that the mole fraction of the anti conformer is approximately 0.53, indicating a nearly equal distribution of the two conformers at this temperature. researchgate.net The torsional angle (O=C−C=C) for the syn conformer was found to be 160.8(15.8)°, while the root-mean-square torsional amplitude for the anti conformer was 19.6(13.0)°. researchgate.net

Determination of Principal Distances and Angles in this compound

The same electron diffraction study provided detailed information on the bond lengths and angles within the this compound molecule. researchgate.net These experimentally determined values are crucial for understanding the molecule's geometry and bonding characteristics. The principal distances (rₐ) and angles (∠ₐ) are summarized in the table below. researchgate.net

| Parameter | Value |

| r(C=O) | 1.199(4) Å |

| r(C=C) | 1.349(7) Å |

| r(=C−C=) | 1.473(9) Å |

| r(=C−CH₃) | 1.517(8) Å |

| r(C−Cl) | 1.800(6) Å |

| r(C−H) | 1.097(13) Å |

| ∠(Ct−C=C) | 125.8(7)° |

| ∠(C−C−Cl) | 114.4(6)° |

| ∠(CO−C=C) | 126.8(1.4)° |

| ∠(C=C−CH₃) | 128.0(1.6)° |

| ∠(C=C−H) | 122.0° (assumed) |

| ∠(−C−H) | 112.1(4.0)° |

Vibrational Spectroscopy (Infrared and Raman) and Assignments

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of molecules, offering insights into their structure, bonding, and conformational stability.

Analysis of Molecular Vibrations and Conformational Stability

Spectroscopic studies on this compound have involved the recording of infrared and Raman spectra to analyze its vibrational frequencies. researchgate.net Infrared spectra of liquid samples have been recorded in the 4000–600 cm⁻¹ region, while Raman spectra have been obtained in the 4000–10 cm⁻¹ range. researchgate.net The observation of band splitting, in conjunction with CNDO/2 calculations, has suggested the existence of multiple conformers. researchgate.net A complete assignment of the observed spectral bands has been made by comparing them with related compounds. researchgate.net Furthermore, a normal coordinate analysis for crotonyl chloride has been performed to aid in the assignment of vibrational modes. researchgate.net The thermal decomposition of E-2-butenoyl chloride has been studied using infrared laser-powered homogeneous pyrolysis, with product analysis conducted via IR spectroscopy and other methods. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Studies for Derivative Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. In the context of this compound, NMR has been particularly useful for characterizing its derivatives. For instance, in the synthesis of derivatives of massarilactone D, the incorporation of a trans-2-methyl-2-butenoyl moiety was confirmed by ¹H and ¹³C NMR data. nih.govbeilstein-journals.org The characteristic proton and carbon signals of the butenoyl group provided clear evidence of its presence in the final product. beilstein-journals.org Similarly, the reaction of 3-methyl-2-butenoyl chloride with other molecules to form derivatives has been monitored and the products characterized using ¹H NMR spectroscopy. oup.com

Theoretical and Computational Investigations

Theoretical and computational chemistry studies provide a deeper understanding of the electronic structure, stability, and reactivity of molecules, complementing experimental findings. For this compound and related compounds, ab initio and Density Functional Theory (DFT) calculations have been employed to investigate conformational preferences and spectroscopic properties. researcher.lifeacs.org For example, computational studies on cinnamoyl chloride, a related acyl chloride, have been used to calculate molecular structure and conformational stability. researcher.life Theoretical investigations have also been applied to understand the reaction mechanisms, such as the thermal decomposition of E-2-butenoyl chloride, by calculating activation energies for different reaction pathways. rsc.org Furthermore, computational studies have been conducted on the atmospheric degradation of related unsaturated compounds, providing insights into their reaction mechanisms. copernicus.orgcopernicus.org

Ab Initio and Density Functional Theory (DFT) Calculations

The conformational properties and vibrational spectra of this compound and structurally related molecules have been extensively investigated using a variety of computational methods. Ab initio calculations, including Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2), alongside various DFT functionals, have been employed to predict molecular structures, relative energies, and vibrational frequencies.

These computational approaches are crucial for interpreting experimental data, such as that obtained from infrared and Raman spectroscopy. For instance, in studies of similar molecules like 2-methyl-2-butenoyl fluoride (B91410) and chloride, ab initio calculations were essential in assigning the observed vibrational bands to specific conformational isomers. The choice of basis set in these calculations is critical for obtaining accurate results. Commonly used basis sets range from Pople-style basis sets like 3-21G* and 6-31G* to more extensive ones such as 6-311+G(d,p), which include polarization and diffuse functions to better describe the electronic structure. For related acyl halides, theoretical calculations have been instrumental in determining structural parameters and force constants, which are then often scaled to match experimental vibrational frequencies.

The following table summarizes the computational methods and basis sets that have been applied to the study of this compound and analogous compounds, highlighting the common theoretical levels used for such analyses.

| Computational Method | Basis Set(s) | Applications in Study |

| Ab Initio Hartree-Fock (RHF) | 3-21G, 6-31G | Conformational stabilities, barriers to internal rotation, force constants, structural parameters. |

| Ab Initio Møller-Plesset (MP2) | 6-311+G(d,p) | More accurate energy calculations, including electron correlation, for conformational analysis. |

| Density Functional Theory (DFT) | 6-311G** | Prediction of vibrational spectra and conformational stabilities. |

These theoretical models provide a foundational understanding of the electronic and structural properties of this compound, which is essential for interpreting its spectroscopic characterization.

Modeling of Isomerization Equilibria and Potential Energy Surfaces

The internal rotation around the single bond connecting the carbonyl group and the vinyl group in this compound gives rise to different conformers. The study of the potential energy surface (PES) associated with this rotation is key to understanding the equilibrium between these isomers. Computational modeling allows for the mapping of this surface, identifying energy minima that correspond to stable conformers and the transition states that separate them.

For this compound, two primary planar conformers are considered: the s-trans (or anti) form, where the C=C and C=O double bonds are on opposite sides of the central C-C single bond, and the s-cis (or syn) form, where they are on the same side. Gas-phase electron diffraction studies have confirmed the presence of a conformational equilibrium for trans-2-butenoyl chloride at elevated temperatures (343 K), consisting of a mixture of the anti and syn conformers. In this study, the mole fraction of the anti conformer was determined to be 0.53, indicating a slight preference for this form under these conditions.

The determination of the potential function for internal rotation is a common goal in such studies. For example, in analogous molecules, the antisymmetric potential function for internal rotation has been determined, revealing the energetic landscape of the conformational interchange. The shape of the potential energy surface is dictated by a balance between the stabilizing effect of π-electron conjugation, which favors planarity, and steric repulsion between substituents, which can lead to non-planar geometries.

Conformational Preferences and Energy Barriers

Experimental and theoretical studies have consistently shown that for α,β-unsaturated carbonyl compounds, including this compound, the s-trans conformer is generally more stable than the s-cis conformer. This preference is often attributed to reduced steric hindrance in the trans arrangement. For instance, in the related 2-methyl-2-butenoyl fluoride and chloride, the trans form was also identified as the lower energy conformer.

The energy difference between the conformers and the height of the rotational barriers that separate them are critical parameters. For related molecules like cyclopropylcarbonyl chloride, the barriers for the cis-to-trans and trans-to-cis interconversions have been determined from experimental data and supported by ab initio calculations.

A gas-phase electron diffraction study of trans-2-butenoyl chloride provided detailed structural parameters for both the more stable anti (s-trans) and the higher-energy syn (s-cis) conformers. These experimentally derived values offer a precise picture of the molecular geometry of each conformer.

The table below presents the key structural parameters for the anti and syn conformers of trans-2-butenoyl chloride as determined by this study.

| Parameter | anti-Conformer | syn-Conformer |

| Bond Lengths (Å) | ||

| r(C=O) | 1.199 | 1.199 |

| r(C=C) | 1.349 | 1.349 |

| r(=C−C=) | 1.473 | 1.473 |

| r(=C−CH₃) | 1.517 | 1.517 |

| r(C−Cl) | 1.800 | 1.800 |

| Bond Angles (°) | ||

| ∠(C−C=O) | 125.8 | - |

| ∠(C−C−Cl) | 114.4 | - |

| ∠(CO−C=C) | - | 126.8 |

| ∠(C=C−CH₃) | 128.0 | - |

| Torsion Angle (°) | ||

| O=C−C=C | - | 160.8 |

Data sourced from a gas-phase electron diffraction study. Note that a complete set of angles for both conformers was not available in the abstract.

The energy barrier for the rotation around the central C-C bond is influenced by the extent of conjugation and steric interactions. While specific energy barrier values for this compound were not detailed in the provided search results, studies on similar molecules suggest they are significant enough to allow for the existence of distinct conformers at room temperature.

Environmental Chemistry and Atmospheric Degradation Pathways

Role in Atmospheric Reactions

The atmospheric chemistry of 2-butenoyl chloride is dictated by its functional groups: an acyl chloride and a carbon-carbon double bond. These features make it susceptible to several atmospheric degradation processes.

Hydrolysis: Acyl chlorides are highly reactive towards water. testbook.comsavemyexams.com In the atmosphere, this compound is expected to react readily with water vapor. This hydrolysis reaction is likely a dominant removal pathway, converting the compound into crotonic acid and hydrochloric acid (HCl). fishersci.comthermofisher.comtestbook.com This process prevents the long-range transport of the compound. The persistence of this compound is considered unlikely due to its decomposition in contact with water. fishersci.com

Reaction with Hydroxyl Radicals (•OH): The hydroxyl radical is the primary daytime oxidant in the troposphere. The reaction of •OH with this compound is expected to proceed via two main pathways: addition to the carbon-carbon double bond and abstraction of a hydrogen atom. The general mechanism for the atmospheric degradation of halogenated hydrocarbons is initiated by reaction with •OH. noaa.gov

Reaction with Chlorine Atoms (•Cl): In coastal or polluted urban areas, chlorine atoms can be significant atmospheric oxidants. nih.gov Recent studies have highlighted that •Cl-initiated degradation can be significantly faster than •OH-initiated reactions for certain pollutants and can lead to different reaction pathways and products. nih.gov Given the high reactivity of acyl chlorides, reaction with •Cl atoms, where present, could contribute to the degradation of this compound.

Photolysis: While specific data for this compound is scarce, compounds containing a carbonyl group can undergo photolysis (degradation by sunlight). However, for many volatile organic compounds, reaction with •OH is a more significant atmospheric sink than photolysis.

The combination of these reactions ensures that this compound has a short atmospheric lifetime. Its degradation products, such as hydrochloric acid, can contribute to acid deposition.

Formation in Degradation Processes of Related Compounds

While primarily an industrial chemical, there is evidence that similar unsaturated acyl chlorides can be formed in the atmosphere as degradation products of other volatile organic compounds (VOCs).

Degradation of Furans: Studies on the atmospheric degradation of 3-methylfuran (B129892) have shown that acid chlorides can be formed as reaction products. Specifically, the reaction of 3-methylfuran with chlorine atoms has been proposed to form isomers of methyl-oxo-butenoyl chloride (e.g., 3-methyl-4-oxo-2-butenoyl chloride or 2-methyl-4-oxo-2-butenoyl chloride). semanticscholar.orgcopernicus.orgcopernicus.org This suggests a potential pathway for the formation of substituted butenoyl chlorides in environments where furan (B31954) derivatives and chlorine atom precursors are present. semanticscholar.org

Degradation of Carbenes: Research on the homolytic fragmentation of allyloxychlorocarbene has demonstrated the formation of 3-butenoyl chloride. lookchem.com This indicates that complex photochemical rearrangements of specific precursor molecules can also lead to the generation of butenoyl chloride isomers in the environment.

| Precursor Compound | Atmospheric Reactant | Resulting Product(s) | Reference |

|---|---|---|---|

| 3-Methylfuran | Chlorine Atom (•Cl) | 3-Methyl-4-oxo-2-butenoyl chloride / 2-Methyl-4-oxo-2-butenoyl chloride | copernicus.orgcopernicus.org |

| Allyloxychlorocarbene | Photolysis / Thermolysis | 3-Butenoyl chloride | lookchem.com |

Mechanistic Aspects of Environmental Transformation

The transformation of this compound in the environment proceeds through specific chemical mechanisms.

Hydrolysis Mechanism: The hydrolysis of this compound is a nucleophilic acyl substitution reaction. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, which subsequently abstracts a proton from the protonated intermediate to form hydrochloric acid and crotonic acid. testbook.com This reaction is generally rapid and irreversible. savemyexams.com

Reaction: CH₃CH=CHCOCl + H₂O → CH₃CH=CHCOOH + HCl

Mechanism of Formation from 3-Methylfuran: The proposed mechanism for the formation of substituted butenoyl chlorides from 3-methylfuran involves the addition of a chlorine atom to the double bonds in the furan ring. copernicus.orgcopernicus.org This creates a radical intermediate. Subsequent reaction with molecular oxygen (O₂), followed by ring-opening and further rearrangements, leads to the formation of various products, including the aforementioned acid chlorides. researchgate.net

Radical-Initiated Oxidation Mechanism: The atmospheric oxidation initiated by •OH radicals would likely involve the addition of the radical to the C=C double bond, forming a hydroxyalkyl radical. This radical then rapidly adds molecular oxygen to form a peroxy radical (RO₂•). In the presence of nitrogen oxides (NOx), this peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further decomposition or reaction, leading to a cascade of products. noaa.gov

| Mechanism | Reactant(s) | Key Steps | Primary Products | Reference |

|---|---|---|---|---|

| Hydrolysis | Water (H₂O) | Nucleophilic attack by water on the carbonyl carbon, elimination of HCl. | Crotonic acid, Hydrochloric acid | testbook.comsavemyexams.com |

| Radical-Initiated Oxidation | Hydroxyl Radical (•OH), Oxygen (O₂) | •OH addition to C=C bond, O₂ addition to form peroxy radical, reaction with NO. | Oxygenated organic compounds, CO₂, HCl | noaa.gov |

Conclusion and Future Research Directions

Current Challenges and Unexplored Research Areas

A primary challenge associated with 2-butenoyl chloride is its high reactivity, particularly its sensitivity to moisture, which can lead to hydrolysis and the formation of crotonic acid and hydrochloric acid. smolecule.comcymitquimica.com This necessitates careful handling and storage under inert conditions to maintain its purity and reactivity. cymitquimica.com While its use in acylation reactions is well-established, the full scope of its reactivity, especially in more complex transformations, remains an area ripe for exploration. guidechem.com

Unexplored research areas include the development of more selective catalytic systems for its reactions. For instance, achieving high levels of stereoselectivity in additions to the carbon-carbon double bond or in asymmetric acylation reactions presents an ongoing challenge. Furthermore, the chemistry of substituted this compound derivatives, such as 2-bromo-2-butenoyl chloride and its isomers, is not extensively documented and could offer new synthetic possibilities. cdnsciencepub.com The investigation into the thermal decomposition pathways of this compound has been initiated, but a more comprehensive understanding of the mechanisms could lead to better control in high-temperature applications. rsc.org

Potential for Novel Synthetic Methodologies involving this compound

Future research is expected to yield novel synthetic methodologies that leverage the unique reactivity of this compound. There is potential for the development of new catalytic systems that can control the regioselectivity and stereoselectivity of its reactions with greater precision. For example, the use of chiral Lewis acids or organocatalysts in Diels-Alder reactions involving dienophiles derived from this compound could lead to highly enantioselective cycloadditions. researchgate.net

The in-situ generation of reactive intermediates from this compound derivatives is another promising avenue. For example, the reaction of 2-bromo-2-butenoyl chloride with specific reagents can generate highly reactive methylene (B1212753) ketenes, which can then undergo dimerization or other cycloadditions. cdnsciencepub.com Additionally, the development of novel 4-amino-2-butenoyl chlorides as intermediates for the synthesis of pharmaceutically active compounds, such as protein kinase inhibitors, highlights the potential for creating new building blocks for drug discovery. google.com Research into one-pot, multi-component reactions involving this compound could also lead to more efficient and sustainable synthetic routes to complex molecules. researchgate.net

Emerging Applications in Chemical and Materials Science

The application of this compound is expanding beyond its traditional role as a synthetic intermediate. In materials science, there is growing interest in using it to modify natural polymers like cellulose (B213188). smolecule.com The acylation of cellulose with this compound or its derivatives can create novel bio-based materials with tailored properties. smolecule.com Furthermore, derivatives of this compound are being explored for the development of greener separation processes, such as in the formulation of deep eutectic solvents. smolecule.com

In the realm of bioactive molecules, this compound serves as a key starting material for the synthesis of various derivatives with potential biological activities. For instance, it is used to synthesize 2-butenamide derivatives that have been investigated for antimicrobial and anticancer properties. ontosight.ai The acylation of natural products, such as massarilactone D, with this compound has been shown to enhance their cytotoxic and nematicidal activities, opening up new possibilities for the development of agrochemicals and pharmaceuticals. beilstein-journals.orgnih.gov The synthesis of various heterocyclic compounds and pharmaceutical intermediates further underscores its importance in medicinal chemistry. smolecule.comchemicalbook.comsimagchem.com

Advanced Mechanistic and Computational Probing

Advanced computational methods, such as Density Functional Theory (DFT), are becoming increasingly important for understanding the structure, reactivity, and reaction mechanisms of this compound. acs.orgacs.org Electron diffraction studies have provided valuable data on the conformational properties of gaseous trans-2-butenoyl chloride. acs.orgacs.org Future computational studies could provide deeper insights into the transition states of its various reactions, helping to rationalize observed stereochemical outcomes and guide the design of new catalysts and reactions.

For instance, DFT calculations can be used to model the potential energy surfaces of reactions like the Diels-Alder cycloaddition, providing a theoretical basis for the high diastereoselectivity observed with certain chiral auxiliaries. researchgate.netacs.org Computational studies can also be employed to investigate the electronic structure and reactivity of various substituted this compound derivatives, predicting their behavior in different chemical environments. researchgate.netblueberriesconsulting.com The validation of reaction pathways through the ab initio calculation of activation energies, as has been done for its thermal decomposition, is a powerful tool that can be applied to a wider range of its reactions. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-butenoyl chloride, and how can purity be optimized?

- Methodology : this compound is typically synthesized via chlorination of crotonic acid (trans-2-butenoic acid) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Anhydrous conditions are critical to prevent hydrolysis. Pyridine is often added to catalyze the reaction and neutralize HCl byproducts .

- Purification : Distillation under reduced pressure (e.g., Kugelrohr distillation at 100°C/0.06 mmHg) or flash chromatography on silica gel with low-polarity solvents (e.g., petroleum spirit with diethyl ether) can achieve >90% purity. Confirm purity via GC-MS and NMR spectroscopy .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing to avoid skin/eye contact. In high-concentration environments, employ a respirator with organic vapor cartridges .

- Storage : Store in airtight containers under anhydrous conditions at 2–8°C to prevent degradation. Label containers with hazard warnings (e.g., "Corrosive") and lock storage areas (OSHA P405 standard) .

- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents. Dispose of waste per local regulations (OSHA P501) .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- GC-MS : Effective for identifying volatile derivatives (e.g., esters) with retention times and fragmentation patterns .

- NMR : Use ¹H and ¹³C NMR to confirm molecular structure and stereochemistry. For example, the trans-configuration of this compound shows distinct coupling constants (J ≈ 15 Hz for vinyl protons) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions (e.g., hydrolysis or dimerization) during acylation with this compound?

- Solvent Choice : Use anhydrous dichloromethane or tetrahydrofuran (THF) to suppress hydrolysis. Maintain inert atmospheres (N₂/Ar) .

- Catalysis : Add catalytic pyridine or DMAP to enhance reactivity and reduce reaction time. Monitor stoichiometry to avoid excess acyl chloride, which can lead to oligomerization .

- Temperature Control : Perform reactions at 0–25°C; higher temperatures accelerate side reactions.

Q. How should researchers address contradictions in biological activity data for this compound derivatives?

- Case Study : In pheromone synthesis, hexyl (R)-3-[(E)-2-butenoyl]-butyrate (derived from this compound) showed no electrophysiological (EAG) activity in Nesidiocoris tenuis .

- Troubleshooting :

- Verify stereochemical purity via chiral HPLC or optical rotation.

- Test alternative derivatives (e.g., acetoxy or hydroxy analogs) to isolate functional groups responsible for activity .

- Replicate experiments under controlled humidity/temperature to rule out environmental degradation.

Q. What strategies improve the stability of this compound during long-term storage?

- Additives : Introduce stabilizers like hydroquinone or BHT to inhibit radical-mediated degradation.

- Packaging : Use amber glass bottles with PTFE-lined caps to block moisture and UV light. Store under nitrogen headspace .

Q. How is this compound utilized in synthesizing bioactive molecules (e.g., pheromones or pharmaceuticals)?

- Application Example : It serves as an acylating agent to introduce α,β-unsaturated carbonyl groups. For instance, in pheromone synthesis, it reacts with hydroxy esters to form electrophysiologically active compounds (e.g., hexyl (R)-3-[(E)-2-butenoyl]-butyrate) .

- Protocol :

Dissolve the alcohol (e.g., hexanol) in dichloromethane.

Add this compound dropwise with pyridine at 0°C.

Stir for 4–6 hours, then purify via flash chromatography .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?

- Mechanism : The electron-withdrawing α,β-unsaturated group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Steric effects from the trans-configuration further modulate reactivity.

- Kinetic Studies : Use in situ FTIR or NMR to monitor reaction progress and intermediate formation (e.g., tetrahedral intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.